Cas no 2548997-53-9 (1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine)

1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine is a synthetic organic compound with potential applications in pharmaceutical research. Characterized by its unique structure, it exhibits notable stability and reactivity, making it a valuable tool for the development of novel therapeutic agents. The compound's functionality allows for diverse synthetic transformations, facilitating the exploration of its pharmacological properties.
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine structure
2548997-53-9 structure
商品名:1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
CAS番号:2548997-53-9
MF:C20H32N4OS
メガワット:376.559283256531
CID:5328874
PubChem ID:154830423

1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
    • 2548997-53-9
    • AKOS040706445
    • F6608-3918
    • 1-(1-Methylethyl)-4-[4-[[1-(4-methyl-2-thiazolyl)-4-piperidinyl]oxy]-2-butyn-1-yl]piperazine
    • インチ: 1S/C20H32N4OS/c1-17(2)23-13-11-22(12-14-23)8-4-5-15-25-19-6-9-24(10-7-19)20-21-18(3)16-26-20/h16-17,19H,6-15H2,1-3H3
    • InChIKey: PBCWNTSNRUJXAN-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)C)CCN(CC#CCOC2CCN(C3=NC(C)=CS3)CC2)CC1

計算された属性

  • せいみつぶんしりょう: 376.22968283g/mol
  • どういたいしつりょう: 376.22968283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 60.1Ų

じっけんとくせい

  • 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 512.8±60.0 °C(Predicted)
  • 酸性度係数(pKa): 7.84±0.10(Predicted)

1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6608-3918-5mg
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
5mg
$103.5 2023-09-07
Life Chemicals
F6608-3918-4mg
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
4mg
$99.0 2023-09-07
Life Chemicals
F6608-3918-50mg
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
50mg
$240.0 2023-09-07
Life Chemicals
F6608-3918-15mg
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
15mg
$133.5 2023-09-07
Life Chemicals
F6608-3918-20μmol
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
20μmol
$118.5 2023-09-07
Life Chemicals
F6608-3918-1mg
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
1mg
$81.0 2023-09-07
Life Chemicals
F6608-3918-5μmol
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
5μmol
$94.5 2023-09-07
Life Chemicals
F6608-3918-2mg
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
2mg
$88.5 2023-09-07
Life Chemicals
F6608-3918-10mg
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
10mg
$118.5 2023-09-07
Life Chemicals
F6608-3918-2μmol
1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
2548997-53-9
2μmol
$85.5 2023-09-07

1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine 関連文献

1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazineに関する追加情報

Introduction to Compound with CAS No. 2548997-53-9 and Its Applications in Modern Chemical Biology

Compound with the CAS number 2548997-53-9 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. This compound, formally known as 1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine, represents a sophisticated blend of structural features that make it a promising candidate for various biological and pharmaceutical applications. The unique structural motif of this compound, characterized by its piperazine rings, thiazole core, and propargyl linker, positions it as a versatile scaffold for drug discovery and molecular research.

The significance of this compound lies in its potential to interact with biological targets in novel ways. The presence of multiple functional groups, including the propargyl alkyne and the piperazine moiety, allows for diverse chemical modifications and derivatization strategies. These features are particularly valuable in the development of small-molecule inhibitors and modulators that can selectively target specific biological pathways. Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of how this compound might interact with proteins and other biomolecules, paving the way for more targeted and effective drug design.

In the realm of drug discovery, the piperazine ring is a well-known pharmacophore that has been extensively utilized in the development of central nervous system (CNS) drugs, antipsychotics, antidepressants, and antihistamines. Its ability to form hydrogen bonds and its structural flexibility make it an ideal candidate for binding to a wide range of biological targets. The incorporation of a thiazole core into this compound adds another layer of complexity, as thiazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. This combination of pharmacophores suggests that the compound may exhibit multifaceted biological activities.

The propargyl alkyne functionality at the 1-position of the molecule introduces a reactive site that can be used for further chemical modifications. This feature is particularly useful in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, which are commonly employed in medicinal chemistry to construct complex molecular architectures. The 4-(propan-2-yl)piperazine moiety at the other end of the molecule provides additional binding pockets that can be exploited to enhance affinity and selectivity for biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational methods such as molecular dynamics simulations and virtual screening have been instrumental in predicting the binding modes and affinities of small molecules to biological targets. In the case of compound CAS No. 2548997-53-9, these computational approaches have provided valuable insights into its potential interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary docking studies suggest that this compound may interact with enzymes such as kinases and phosphodiesterases, which are key targets in oncology and neurology.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups while maintaining high regioselectivity and yield. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to construct the complex framework of the molecule efficiently. The synthetic strategy not only demonstrates the versatility of modern organic chemistry but also provides a robust platform for further derivatization and optimization.

The potential applications of this compound extend beyond traditional pharmaceuticals. In chemical biology research, it serves as a valuable tool for studying protein-protein interactions and signal transduction pathways. Its ability to modulate biological activity makes it an ideal candidate for use in high-throughput screening assays aimed at identifying new therapeutic agents. Additionally, its structural features allow for easy functionalization, enabling researchers to generate libraries of derivatives with tailored properties.

The role of computational chemistry in understanding the behavior of complex molecules like this one cannot be overstated. Advanced algorithms and machine learning models have been developed to predict physicochemical properties, metabolic stability, and pharmacokinetic profiles with high accuracy. These predictions are crucial for assessing the feasibility of drug candidates before they enter preclinical testing. In the case of CAS No. 2548997-53-9, computational studies have provided insights into its solubility, permeability, and potential metabolic pathways, guiding further optimization efforts.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies such as CRISPR gene editing and next-generation sequencing, researchers can gain deeper insights into how this compound interacts with biological systems at multiple levels.

In conclusion, compound CAS No. 2548997-53-9 represents a fascinating example of how structural complexity can be harnessed to develop novel biologically active molecules. Its unique combination of pharmacophores positions it as a versatile scaffold for drug discovery and molecular research. With continued advancements in synthetic chemistry and computational biology, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量